molecular formula C21H22N4O3S B2684568 N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021119-36-7

N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2684568
CAS No.: 1021119-36-7
M. Wt: 410.49
InChI Key: AHDQCYQWXKDNJP-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C21H22N4O3S and its molecular weight is 410.49. The purity is usually 95%.
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Biological Activity

The compound 2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2-ethoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H21N5O3C_{22}H_{21}N_{5}O_{3}, with a molecular weight of approximately 385.44 g/mol. The structure includes a triazole ring, a furan moiety, and an ethoxyphenyl group, which contribute to its diverse chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC22H21N5O3C_{22}H_{21}N_{5}O_{3}
Molecular Weight385.44 g/mol
IUPAC Name2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2-ethoxyphenyl)acetamide

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Preliminary studies suggest that it may modulate enzyme activities or interfere with cellular signaling pathways. The unique combination of functional groups allows the compound to exhibit high affinity for various molecular targets.

Potential Mechanisms Include:

  • Enzyme Inhibition : The triazole ring may interact with metal ions in active sites of enzymes, inhibiting their function.
  • Receptor Modulation : The ethoxyphenyl group can facilitate binding to specific receptors, potentially altering their activity.
  • Cell Signaling Interference : The compound may disrupt normal signaling pathways by mimicking natural substrates or products.

Biological Activity

Research indicates that the compound exhibits a range of biological activities:

Anticancer Activity

In vitro studies have demonstrated that this compound possesses significant anticancer properties. For instance:

  • IC50 Values : Studies have reported IC50 values in the micromolar range against various cancer cell lines (e.g., A549 lung cancer cells).
Cell LineIC50 (µM)
A54912.5
MCF715.3
HeLa10.8

These values suggest that the compound effectively inhibits cell proliferation in these cancer models.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Cytokine Inhibition : It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A recent study evaluated the effects of the compound on various cancer cell lines and found that it induced apoptosis through caspase activation pathways.
  • Inflammation Model : In a model of acute inflammation, administration of the compound significantly reduced edema in paw swelling tests in rodents.
  • Antimicrobial Testing : Another study assessed the antimicrobial efficacy against clinical isolates and found promising results, suggesting further exploration in drug development.

Properties

IUPAC Name

N-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-13-19-17(21(26)22-15-7-8-15)11-18(14-5-3-2-4-6-14)23-20(19)25(24-13)16-9-10-29(27,28)12-16/h2-6,11,15-16H,7-10,12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDQCYQWXKDNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4CC4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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